Callicarpone

Description

Overview of Diterpenoid Chemistry in Natural Products Research

Diterpenoids represent a significant and structurally diverse class of natural products, characterized by their twenty-carbon (C20) skeleton, which is biosynthetically derived from four isoprene (B109036) units jmb.or.krbiorxiv.orgmdpi.com. These compounds are predominantly synthesized in plants and fungi, although they are also found in marine organisms and, to a lesser extent, in bacteria biorxiv.orgufl.edumdpi.comnih.gov. The biosynthesis of diterpenoids initiates with the precursor geranylgeranyl diphosphate (B83284) (GGPP), which undergoes cyclization catalyzed by diterpene synthases (diTPS) to form a variety of complex skeletal structures, including linear, monocyclic, bicyclic, tricyclic, tetracyclic, and pentacyclic arrangements jmb.or.krbiorxiv.orgmdpi.comnih.govnih.gov. Subsequent enzymatic modifications, particularly by cytochrome P450 oxygenases (CYPs), further enhance their structural diversity through the introduction of oxygen functionalities and, in some instances, by triggering backbone rearrangements biorxiv.org.

The intricate and varied architectures of diterpenoids contribute to their broad spectrum of biological activities, rendering them a crucial area of investigation in natural product research jmb.or.krnih.govnih.govnih.gov. These activities encompass anti-inflammatory, antimicrobial, antiviral, antitumor, antioxidant, and antimalarial properties jmb.or.krmdpi.commdpi.comnih.govnih.govresearchgate.net. Several diterpenoids have successfully transitioned into clinical applications, such as paclitaxel (B517696) (Taxol), an anticancer agent, and the tanshinones, utilized for treating cardiovascular diseases jmb.or.krbiorxiv.org. The continuous discovery of novel diterpenoid scaffolds and their associated bioactivities underscores their enduring importance in the realm of drug discovery and development mdpi.com.

The GenusCallicarpaas a Source of Bioactive Metabolites

The genus Callicarpa, commonly known as beautyberry, encompasses approximately 140 to 160 species of small trees and shrubs, with a primary distribution across East and Southeast Asia, Australia, North America, and Central America nih.govtaylorfrancis.comprota4u.org. While traditionally classified within the Verbenaceae family, contemporary botanical authorities often place Callicarpa within the Lamiaceae (mint) family, a group renowned for its abundant production of natural products and traditional medicines nih.govtaylorfrancis.com. The genus name "Callicarpa" itself signifies "handsome fruit," referring to the conspicuous, often violet-purple berries that are a defining characteristic of these plants nih.govncsu.edugardenia.net.

Callicarpa species are recognized as a rich reservoir of bioactive secondary metabolites, which substantiates their extensive history of traditional use nih.govtaylorfrancis.comresearchgate.netijpjournal.com. Phytochemical investigations have revealed a diverse array of compounds, including various classes of terpenoids (diterpenes, sesquiterpenes, triterpenes, monoterpenes), flavonoids, phenylpropanoids, phytosterols, lignans, and essential oils nih.govtaylorfrancis.comresearchgate.netijpjournal.commaxapress.combenthamdirect.comnih.govthebioscan.comcabidigitallibrary.orgupm.edu.my. This chemical richness underpins the genus's reputation for yielding compounds with significant biological potential.

Ethnobotanical and Ethnomedical Research Perspectives onCallicarpaSpecies

The Callicarpa genus possesses a profound ethnobotanical history, particularly prevalent in Asia, where approximately 20 species have documented traditional and ethnomedical applications nih.govtaylorfrancis.comresearchgate.netbenthamdirect.comnih.gov. Various parts of Callicarpa plants have been employed in traditional medicine systems, including those of China, South Asia, and among Native American tribes nih.govtaylorfrancis.comprota4u.orgijpjournal.combenthamdirect.comnih.govinformaticsjournals.co.inusda.gov.

Ethnomedical reports indicate their use for a wide range of ailments and applications, as summarized in the table below:

| Ailment/Application | Callicarpa Species (Examples) | Region/System |

|---|---|---|

| Hepatitis | Callicarpa spp. | China, South Asia nih.govtaylorfrancis.comresearchgate.netbenthamdirect.comnih.gov |

| Rheumatism | C. macrophylla, C. formosana, C. americana | India, Taiwan, Native American nih.govtaylorfrancis.comprota4u.orgijpjournal.combenthamdirect.comnih.govinformaticsjournals.co.inusda.gov |

| Fever | C. macrophylla | India, China, South Asia nih.govtaylorfrancis.comprota4u.orgbenthamdirect.comnih.govinformaticsjournals.co.in |

| Headache | Callicarpa spp. | China, South Asia nih.govtaylorfrancis.comresearchgate.netbenthamdirect.comnih.gov |

| Indigestion/Digestive Issues | C. macrophylla, C. formosana | India, Taiwan, China, South Asia nih.govtaylorfrancis.comprota4u.orgresearchgate.netijpjournal.combenthamdirect.comnih.govinformaticsjournals.co.in |

| Skin diseases/Sores | C. arborea, C. americana, C. tomentosa | India, Native American, Peninsular Malaysia nih.govprota4u.orgthebioscan.comusda.gov |

| Cancer (various types) | C. americana (skin cancer), C. rubella (large intestine tumors) | China, South Asia, Native American nih.govtaylorfrancis.comresearchgate.netbenthamdirect.comnih.gov |

| Bleeding (internal/external) | C. macrophylla, C. nudiflora, C. rubella | China, India taylorfrancis.comresearchgate.netijpjournal.commaxapress.cominformaticsjournals.co.in |

| Insect deterrent/Pesticide | C. americana, C. japonica, C. candicans (fish poison) | Folkloric usage, Southeast Asia nih.govprota4u.orgresearchgate.netbenthamdirect.comnih.govoup.com |

| Wounds/Bruises | C. macrophylla, C. nudiflora | India, China researchgate.netijpjournal.cominformaticsjournals.co.in |

Beyond medicinal applications, some Callicarpa species have been traditionally utilized as fish poisons and insect deterrents, underscoring the presence of potent bioactive compounds within them nih.govprota4u.orgresearchgate.netbenthamdirect.comnih.gov. For instance, Callicarpa americana is recognized for its mosquito bite-deterrent activity, which has been attributed to compounds such as spathulenol, intermedeol, and callicarpenal (B1243977) nih.govbenthamdirect.comnih.govoup.com. The historical ethnobotanical uses of Callicarpa species have provided valuable leads for modern phytochemical and biological investigations, validating many of their traditional applications and suggesting the genus's considerable potential for novel drug discovery nih.govtaylorfrancis.comijpjournal.cominformaticsjournals.co.in.

Phytochemical Diversity within theCallicarpaGenus

The Callicarpa genus is characterized by a remarkable phytochemical diversity, with numerous secondary metabolites identified across its various species. The predominant phytochemical characteristic of the Lamiaceae family, to which Callicarpa is now often assigned, is the presence of biologically active terpenoid principles, including monoterpenoids and diterpenoids nih.gov.

Key classes of phytochemicals isolated from or detected in Callicarpa species include:

This rich and diverse chemical profile underscores the Callicarpa genus as a valuable natural resource for the discovery of novel compounds with potential therapeutic applications.

Historical Discovery and Early Investigations of Callicarpone

This compound is a notable diterpenoid that was initially isolated from the leaves of Callicarpa candicans prota4u.orgthaiscience.info. Its discovery represented a significant milestone in the phytochemical investigation of the Callicarpa genus, particularly in relation to its traditional uses as a piscicide (fish poison) and insecticide prota4u.orgresearchgate.netthaiscience.info.

Early investigations into this compound revealed its potent biological activity. It was determined to be approximately ten times more toxic to fish than rotenone (B1679576), a well-known natural insecticide prota4u.orgthaiscience.info. This finding suggested that this compound, identified as an abietane-type diterpene, might exert its effects through a mechanism similar to that of rotenone, which is an isoflavone (B191592) derivative prota4u.org.

Further studies in the initial stages focused on elucidating the structure-activity relationships of this compound. Researchers synthesized various simple analogues possessing certain structural features of this compound and subsequently tested them for insecticidal and antimicrobial activities prota4u.org. These early findings indicated that specific functional groups within the this compound structure, such as the epoxide and ketone functionalities, are critical for its observed biological activities prota4u.org. The isolation and initial characterization of this compound underscored the potential of Callicarpa species as a source of potent natural compounds, thereby stimulating further research into the chemical constituents and biological properties of the entire genus.

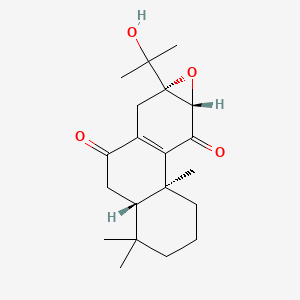

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(2S,7S,12S,14S)-12-(2-hydroxypropan-2-yl)-2,6,6-trimethyl-13-oxatetracyclo[8.5.0.02,7.012,14]pentadec-1(10)-ene-9,15-dione |

InChI |

InChI=1S/C20H28O4/c1-17(2)7-6-8-19(5)13(17)9-12(21)11-10-20(18(3,4)23)16(24-20)15(22)14(11)19/h13,16,23H,6-10H2,1-5H3/t13-,16+,19-,20-/m0/s1 |

InChI Key |

USEISAATSWUIGG-MVHCQYFOSA-N |

SMILES |

CC1(CCCC2(C1CC(=O)C3=C2C(=O)C4C(C3)(O4)C(C)(C)O)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC(=O)C3=C2C(=O)[C@@H]4[C@](C3)(O4)C(C)(C)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC(=O)C3=C2C(=O)C4C(C3)(O4)C(C)(C)O)C)C |

Origin of Product |

United States |

Isolation, Characterization, and Supply Chain Research of Callicarpone

Methodologies for Extraction and Isolation of Callicarpone from Natural Sources

The initial step in studying this compound involves its efficient separation from the complex matrices of plant materials. This process typically combines solvent extraction techniques with advanced chromatographic separation strategies to yield the pure compound.

Solvent Extraction Techniques

Solvent extraction is a fundamental technique employed for the initial recovery of this compound from Callicarpa plant material. This method leverages the principle of differential solubility, where a target compound preferentially dissolves in one solvent over another immiscible liquid guidetopharmacology.orgrsc.org. For this compound, the leaves of Callicarpa candicans have been a primary source, with dichloromethane (B109758) identified as an effective solvent for its extraction nih.gov.

The general process of solvent extraction involves preparing the plant material, such as drying and grinding the leaves to a powder, to increase the surface area for extraction. This powdered material is then mixed with the chosen solvent, allowing the soluble components, including this compound, to partition into the organic phase. Agitation or stirring enhances contact between the plant material and the solvent, facilitating the dissolution process rsc.org. After a sufficient soaking period, the mixture is allowed to settle, forming distinct organic and aqueous layers, from which the organic layer containing the extracted compounds is separated guidetopharmacology.orgrsc.org. The solvent is subsequently removed, often through evaporation under vacuum (e.g., using a rotary evaporator), to yield a crude extract containing this compound rsc.org. While dichloromethane is specifically noted for this compound, other organic solvents like hexane (B92381) have been used for the extraction of related diterpenoids from other Callicarpa species, such as Callicarpa macrophylla.

Chromatographic Separation Strategies

Following the initial solvent extraction, crude extracts contain a mixture of various compounds, necessitating further purification to isolate this compound. Chromatographic techniques are indispensable for this purpose, separating molecules based on their differential interaction with a stationary phase and a mobile phase.

Column chromatography, a widely utilized technique, has been successfully applied for the isolation of this compound from the dichloromethane extract of C. candicans leaves nih.gov. In this method, the crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent system) is passed through it. Components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases, leading to their separation. Fractions are collected, and those containing this compound are identified, often using thin-layer chromatography (TLC) for preliminary assessment.

For more refined separation, High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique in phytochemical analysis. HPLC offers high resolving power, accuracy, precision, and reproducibility, making it suitable for both preparative isolation and quantitative analysis. While specific column types for this compound isolation were not detailed in the provided search results, reverse-phase HPLC (RP-HPLC) and normal-phase HPLC are common strategies for separating natural products based on their polarity. The optimization of mobile phase composition (e.g., solvent type, strength, and pH) and stationary phase selection are crucial for achieving optimal separation efficiency and selectivity for this compound.

Elucidation of this compound's Molecular Structure

The definitive identification of this compound involves a comprehensive analysis of its molecular structure, relying heavily on advanced spectroscopic techniques.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structure Confirmation

The structural identification of this compound, along with co-isolated compounds like oleanolic acid, has been achieved through the application of various spectroscopic techniques nih.gov. These methods provide complementary information about the compound's elemental composition, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone in organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) NMR (e.g., ¹H NMR and ¹³C NMR) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are routinely employed. ¹H NMR spectra reveal the number and types of hydrogen atoms and their neighboring environments through chemical shifts and coupling patterns. ¹³C NMR spectra provide information on the carbon skeleton, indicating the number of unique carbon atoms and their chemical environments. 2D NMR techniques establish correlations between protons and carbons, and between protons themselves, which are critical for piecing together the molecular scaffold and confirming connectivity. While specific NMR data for this compound were not provided in the search results, these techniques are standard for confirming the structure of complex natural products like diterpenoids.

Ultraviolet (UV) Spectral Analysis: UV spectroscopy is also utilized, particularly for compounds with chromophores (groups that absorb UV light). For this compound, UV spectral analysis has been carried out, typically with samples prepared in solvents like methanol (B129727) nih.gov. UV data can provide information about conjugated systems and certain functional groups present in the molecule.

Stereochemical Assignment and Conformational Analysis

For complex natural products like diterpenoids, understanding the three-dimensional arrangement of atoms (stereochemistry) and the preferred spatial orientations (conformational analysis) is critical for a complete structural characterization. While specific detailed stereochemical and conformational data for this compound were not explicitly available in the provided search results, the general methodologies applied to natural products are well-established.

Stereochemical assignment often involves a combination of NMR spectroscopic data and computational methods. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR experiments can reveal spatial proximities between protons, which are invaluable for determining relative stereochemistry. Coupling constants from NMR spectra (e.g., J-coupling constants) also provide information about dihedral angles, which are indicative of stereochemical relationships and conformational preferences. Computational chemistry, including quantum mechanical calculations, can be used to predict NMR chemical shifts and energies of different conformers, aiding in the assignment of configuration and conformation by comparing calculated data with experimental observations. For acyclic systems, methods based on carbon-proton and interproton spin-coupling constants are used to determine relative stereochemistry by identifying predominant staggered rotamers.

Conformational analysis explores the various shapes a molecule can adopt through rotation around single bonds and identifies the most stable conformations. This is particularly important for understanding the molecule's reactivity and biological interactions. For diterpenoids, which often contain multiple rings and chiral centers, conformational analysis helps to elucidate the preferred three-dimensional arrangement that minimizes steric strain and maximizes stability.

Quantitative Analysis of this compound in Callicarpa Species

Quantitative analysis is essential for determining the concentration of this compound in various Callicarpa species, which is important for quality control, standardization, and understanding its distribution. High-Performance Liquid Chromatography (HPLC) has been developed and validated as a method for the quantitative analysis of this compound in Callicarpa candicans leaves nih.gov.

The validated HPLC method allows for the precise measurement of this compound content in dried leaf samples. Research has shown variations in this compound content depending on the geographical origin of the Callicarpa candicans plants. For instance, a study analyzing C. candicans leaves collected from different provinces in Thailand reported a range of this compound content nih.gov.

The quantitative findings are summarized in the table below:

Table 1: this compound Content in Callicarpa candicans Leaves from Different Locations in Thailand

| Location | This compound Content (g% of dried leaves) |

| Satun Province | 0.23 nih.gov |

| Other Provinces | 0.04–0.23 (range) nih.gov |

The leaves of C. candicans collected from Satun province consistently exhibited the highest this compound content, reaching 0.23 g% of dried leaves nih.gov. This quantitative analysis method, using this compound as a marker, is crucial for the future standardization and quality control of extracts derived from Callicarpa candicans leaves nih.gov.

Development and Validation of Analytical Methods for Content Determination

The accurate quantification of this compound in plant materials requires the development and validation of precise analytical methods. High-Performance Liquid Chromatography (HPLC) has been established as a key technique for the quantitative analysis of this compound tci-thaijo.orgtci-thailand.orgtci-thaijo.org. This method is crucial for determining the compound's content in various samples, particularly extracts from Callicarpa species tci-thaijo.orgtci-thailand.orgtci-thaijo.org.

Further advancements in analytical techniques include the use of HPLC coupled with Diode Array Detection (HPLC-DAD) and Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) for chemical constituent investigation and fingerprint analysis of Callicarpa extracts thaiscience.inforesearchgate.net. Gas Chromatography–Mass Spectrometry (GC-MS) is also employed to analyze the volatile compositions of Callicarpa essential oils, though its direct application for this compound quantification may vary depending on the specific analytical objective researchgate.netmdpi.commdpi.comresearchgate.net.

The developed HPLC method for this compound content determination has undergone validation to ensure its reliability and suitability for its intended purpose tci-thaijo.orgtci-thailand.orgtci-thaijo.org. Method validation typically assesses several critical parameters, including precision, accuracy, and linearity cipac.orginsightcgmp.com. The successful validation of this HPLC method signifies its utility for future standardization and quality control protocols for extracts derived from Callicarpa candicans leaves tci-thaijo.orgtci-thailand.orgtci-thaijo.org.

Variability of this compound Content Across Different Callicarpa Species and Geographic Origins

The content of this compound can vary significantly depending on the Callicarpa species and its geographical origin. Research indicates that this compound is a prominent component in Callicarpa candicans tci-thaijo.orgtci-thailand.orgtci-thaijo.orgnih.govthaiscience.inforesearchgate.netresearchgate.net. A comparative study investigating several Callicarpa species (C. candicans, C. americana, C. longifolia, and C. rubella) specifically identified this compound only in C. candicans, highlighting species-specific distribution of the compound thaiscience.info. While other Callicarpa species are known for different chemical profiles, such as various terpenoids, flavonoids, and essential oils, the consistent presence and quantification of this compound are particularly noted in C. candicans nih.govresearchgate.netmdpi.commdpi.comresearchgate.net.

Geographical origin also plays a role in the variability of this compound content. Studies on C. candicans leaves collected from different provinces in Thailand revealed noticeable differences in this compound concentration tci-thaijo.orgtci-thailand.orgtci-thaijo.org. For instance, leaves sourced from Satun province exhibited the highest this compound content, reaching 0.23 g% of dried leaves tci-thaijo.orgtci-thailand.orgtci-thaijo.org. The observed range of this compound content in C. candicans leaves across different Thai locations was between 0.04 g% and 0.23 g% of dried leaves tci-thaijo.orgtci-thailand.orgtci-thaijo.org. This variability underscores the importance of considering environmental conditions and geographical factors when sourcing Callicarpa plant material for this compound extraction.

Table 1: this compound Content in Callicarpa candicans Leaves from Different Provinces in Thailand

| Province (Thailand) | This compound Content (g% of dried leaves) | Reference |

| Satun | 0.23 | tci-thaijo.orgtci-thailand.orgtci-thaijo.org |

| Other Provinces | 0.04 – 0.23 (Range) | tci-thaijo.orgtci-thailand.orgtci-thaijo.org |

Synthetic Strategies and Chemical Modification Research of Callicarpone

Total Synthesis Approaches to Callicarpone

The pursuit of a total synthesis of this compound is driven by the desire to confirm its complex stereostructure and to provide a renewable source of the molecule and its analogues for further biological evaluation. Although a definitive synthetic route has not been established, preliminary studies on analogous structures have provided insights into potential retrosynthetic disconnections and the synthesis of key intermediates.

Retrosynthetic Analysis and Key Intermediate Synthesis

A retrosynthetic analysis of this compound suggests that the molecule could be dissected into simpler, more readily available starting materials. Key disconnections would likely target the bonds forming the central cyclohexanedione core and the attachment of the side chains. The synthesis of simplified analogues has been a pragmatic first step in testing the feasibility of certain synthetic transformations and in understanding the chemical behavior of the core structure.

In a notable study, a series of compounds incorporating structural features of this compound were synthesized to elucidate its functional group chemistry. This investigation provided valuable data on the stability and reactivity of the core scaffold, which is crucial for planning a multi-step total synthesis. The synthesis of these analogues served as a model system for the development of methods to construct key fragments of the this compound molecule.

One of the initial synthetic targets was a simplified hexahydronaphthalene-1,4-dione, which mimics the core structure of this compound. The synthesis of this and other analogues helped to identify potential challenges in controlling the regioselectivity and stereoselectivity of reactions involving the cyclohexanedione ring.

Stereoselective and Enantioselective Synthetic Routes

A significant hurdle in the total synthesis of this compound is the precise control of its multiple stereocenters. A successful synthetic strategy must address the stereoselective formation of these centers to yield the naturally occurring enantiomer. While specific stereoselective or enantioselective routes for this compound have not been published, the general principles of asymmetric synthesis would be applicable.

Potential strategies could involve the use of chiral pool starting materials, the application of chiral auxiliaries to direct stereoselective reactions, or the development of enantioselective catalytic methods for key bond-forming steps. For instance, asymmetric aldol (B89426) reactions, Michael additions, or Diels-Alder reactions could be envisioned for the construction of the core ring system with the desired stereochemistry. The synthesis of simplified, optically active analogues would be a critical step in validating such approaches before applying them to the more complex target molecule.

Semisynthesis and Derivatization Strategies for this compound Analogues

In the absence of a total synthesis, the synthesis of structural analogues has been the primary avenue for exploring the chemical space around this compound and for investigating its biological activity.

Rational Design of Structural Analogues

The design of this compound analogues has been guided by the goal of identifying the key structural motifs responsible for its biological activity. nih.gov Researchers have systematically simplified the structure of this compound to create a series of compounds that are more synthetically accessible while retaining certain key features. nih.gov

The rationale behind the design of these analogues was to probe the importance of the enone system, the epoxide, and the side chains for the observed toxicity. By synthesizing and testing a variety of related structures, it becomes possible to build a structure-activity relationship (SAR) profile.

Table 1: Design of this compound Analogues and their Rationale

| Analogue | Structural Feature Investigated | Rationale |

| Piperitone (B146419) oxide | Presence of an α,β-epoxyketone | To assess the contribution of this functional group to biological activity. |

| 1-(α-Hydroxyisopropyl)-3-oxocyclohexene oxide | Simplified A-ring with epoxide | To evaluate a more direct precursor that mimics a portion of the this compound structure. |

| 2,3,4,6,7,8-Hexahydronaphthalene-1,4-dione | Core bicyclic dione (B5365651) system | To understand the biological importance of the fused ring system without the complexities of the side chains. |

Synthetic Pathways for Modified this compound Structures

The synthetic pathways to the this compound analogues involved multi-step sequences starting from commercially available materials. For example, the synthesis of piperitone oxide was achieved from piperitone, a naturally occurring monoterpene. The synthesis of 1-(α-hydroxyisopropyl)-3-oxocyclohexene oxide involved the epoxidation of a corresponding cyclohexenone precursor.

The synthesis of the hexahydronaphthalene-1,4-dione involved a Robinson annulation, a classic method for the formation of six-membered rings in steroid and terpenoid synthesis. This approach allowed for the efficient construction of the bicyclic core. The successful synthesis of these analogues demonstrated the feasibility of constructing the fundamental structural elements of this compound. nih.gov

Table 2: Biological Activity of Synthesized this compound Analogues

| Compound | Target Organism/Cell Line | Observed Activity | Reference |

| Piperitone oxide | Daphnia magna | Approximately 1/100th the activity of rotenone (B1679576). | nih.gov |

| 1-(α-Hydroxyisopropyl)-3-oxocyclohexene oxide | Mycobacterium species | Exhibited activity. | nih.gov |

| 2,3,4,6,7,8-Hexahydronaphthalene-1,4-dione | Mycobacterium and two yeasts | Showed inhibitory activity. | nih.gov |

These early studies on the synthesis of this compound analogues have provided a solid foundation for future work in this area. nih.gov The insights gained into the chemical reactivity and biological activity of these simplified structures will be invaluable for the eventual total synthesis of this compound and for the development of new, potent analogues with potential applications in agriculture or medicine.

Investigations of Biological Activities of Callicarpone and Its Analogues

Cytotoxic and Antiproliferative Activity Research

Assessment of Cytotoxicity against Various Cancer Cell Lines (e.g., HepG2, PC3, A549)

The Callicarpa genus has been noted for its traditional use against cancer; for instance, Callicarpa americana root has been used for skin cancer. nih.gov Scientific inquiry has followed this lead, investigating the cytotoxic potential of various extracts and isolated compounds from the genus. While specific studies focusing solely on callicarpone's cytotoxicity against the HepG2 (liver carcinoma), PC3 (prostate cancer), and A549 (lung carcinoma) cell lines are not extensively detailed in the reviewed literature, broader studies on Callicarpa compounds and other natural derivatives provide context for the potential anti-cancer activities within the genus.

For example, research on other compounds has demonstrated cytotoxic effects against these specific cell lines. A synthesized benzimidazole (B57391) derivative showed significant, dose-dependent cytotoxicity against both A549 and HepG2 cell lines, with IC₅₀ values of 15.80 µg/mL and 15.58 µg/mL, respectively. jksus.org Similarly, dehydroperillic acid, a metabolite of the monoterpene perillyl alcohol, was found to be effective and selective against the A549 cell line with an IC₅₀ value of 125 μg/mL. nih.gov These studies on other compounds highlight the methodologies used and the potential for natural or derived products to exhibit cytotoxic activity against these common cancer cell lines.

Table 1: Examples of Cytotoxicity Studies on Relevant Cancer Cell Lines Note: This table includes data for compounds other than this compound to provide context for cytotoxicity assessments against the specified cell lines.

| Compound/Extract | Cell Line | Activity Metric | Observed Value | Source |

|---|---|---|---|---|

| Benzimidazole derivative (se-182) | A549 (Lung) | IC₅₀ | 15.80 µg/mL | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | IC₅₀ | 15.58 µg/mL | jksus.org |

| Dehydroperillic acid | A549 (Lung) | IC₅₀ | 125 µg/mL | nih.gov |

| Perillyl alcohol | HepG2 (Liver) | IC₅₀ | 409.2 µg/mL | nih.gov |

Brine Shrimp Lethality Bioassays as Preliminary Screening

The brine shrimp lethality assay is a simple, inexpensive, and rapid method used for the preliminary screening of cytotoxic activity in plant extracts. thaiscience.infojyoungpharm.org It serves as a general bioassay to identify active constituents that may have cytotoxic properties. thaiscience.info

A study investigating selected Callicarpa species utilized this assay to assess the toxicity of aqueous leaf extracts. thaiscience.info Four species were tested: Callicarpa candicans (CC), Callicarpa americana (CA), Callicarpa longifolia (CL), and Callicarpa rubella (CR). thaiscience.info Notably, this compound was identified only in the extract of C. candicans. The results demonstrated that the extract from C. candicans exhibited the highest cytotoxic effect, with 86.67% lethality against the brine shrimp at an extract concentration of 1000 µg/ml. thaiscience.info This suggests that constituents within C. candicans, which include this compound, possess significant toxicity, warranting further investigation in more specific cytotoxicity models. thaiscience.info

Table 2: Brine Shrimp Lethality of Callicarpa Species Leaf Extracts

| Callicarpa Species | This compound Presence | % Lethality (at 1000 µg/ml) | Source |

|---|---|---|---|

| C. candicans | Present | 86.67% | thaiscience.info |

| C. longifolia | Not Detected | 20.00% | thaiscience.info |

| C. americana | Not Detected | 16.67% | thaiscience.info |

| C. rubella | Not Detected | 3.33% | thaiscience.info |

Exploratory Research on Anti-inflammatory Potential (within the context of Callicarpa diterpenoids)

The Callicarpa genus is a rich source of diterpenoids, and numerous studies have explored their anti-inflammatory potential. mdpi.comtandfonline.comresearchgate.net Phytochemical investigations have led to the isolation of various diterpenoids, such as those of the clerodane, labdane, and phyllocladane types, which have shown promising anti-inflammatory effects. mdpi.commdpi.comnih.gov

Research on Callicarpa hypoleucophylla led to the isolation of clerodane-type diterpenoids that demonstrated anti-inflammatory activity by inhibiting superoxide (B77818) anion generation and elastase release in neutrophils. mdpi.com Similarly, a study on Callicarpa macrophylla identified several diterpenoids, with one compound showing inhibitory effects on lactate (B86563) dehydrogenase (LDH) release with an IC₅₀ value of 14.79 µM. tandfonline.com From Callicarpa nudiflora, new seco-labdane diterpenoids were isolated, one of which exhibited moderate anti-inflammatory activity by inhibiting pyroptosis in J774A.1 cells. nih.gov The dichloromethane (B109758) extract of Callicarpa longissima, which is rich in diterpenoid phenols, was also found to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway. bohrium.com These findings underscore the potential of Callicarpa diterpenoids as a source for developing new anti-inflammatory agents. mdpi.comtandfonline.com

Table 3: Examples of Anti-inflammatory Diterpenoids from Callicarpa Species

| Callicarpa Species | Diterpenoid Type/Compound | Observed Activity | Source |

|---|---|---|---|

| C. hypoleucophylla | Clerodane-type | Inhibition of superoxide anion generation and elastase release | mdpi.com |

| C. macrophylla | Diterpenoid (Compound 6) | Inhibited LDH release (IC₅₀ = 14.79 µM) | tandfonline.com |

| C. nudiflora | seco-Labdane (Nudifloid Y) | Inhibited pyroptosis (IC₅₀ = 2.10 µM) | nih.gov |

| C. longissima | Diterpenoid phenols | Inhibition of TLR4/NF-κB pathway | bohrium.com |

Exploratory Research on Antiviral Potential (within the context of Callicarpa natural products)

The exploration of natural products for antiviral drug development has gained significant attention, with plant-derived compounds like alkaloids, flavonoids, and terpenoids showing promise. frontiersin.orgmdpi.com Within this context, the Callicarpa genus has been identified as having potential. nih.govresearchgate.net

Initial screenings have evaluated the antiviral potential of extracts from species such as Callicarpa americana. nih.gov The antiviral activity of the Callicarpa genus is listed among its various reported biological effects. researchgate.net While specific studies isolating and testing this compound against a wide array of viruses are emerging, the established presence of diverse bioactive compounds in the genus, including terpenoids, flavonoids, and phenylpropanoids, provides a strong rationale for its potential as a source of antiviral agents. nih.govresearchgate.net The diverse chemical structures found in plant natural products are a valuable resource for discovering new therapeutic agents to combat viral infections. mdpi.com

Exploratory Research on Neuroprotective Potential (within the context of Callicarpa natural products)

Several studies have highlighted the neuroprotective and anti-neuroinflammatory potential of natural products isolated from the Callicarpa genus. mdpi.comfitoterapia.net These investigations have identified various classes of compounds, including phenylethanoid glycosides and diterpenoids, that exhibit protective effects in neuronal cell models. mdpi.comfitoterapia.net

A study on Callicarpa dichotoma led to the isolation of ten phenylethanoid glycosides that significantly protected primary rat cortical cells from glutamate-induced neurotoxicity at concentrations ranging from 0.1 to 10 µM. fitoterapia.net Acteoside, one of the compounds isolated from C. dichotoma, was also shown to protect against glutamate-induced death in HT22 cells. nih.gov

Furthermore, research into Callicarpa giraldii resulted in the isolation of phyllocladane-type diterpenoids. mdpi.com Several of these compounds showed moderate inhibitory activity against lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, with two compounds markedly reducing the mRNA levels of pro-inflammatory cytokines, indicating anti-neuroinflammatory activity. mdpi.com Additionally, bioactive compounds from Callicarpa kwangtungensis have been found to exert neuroprotective effects in Alzheimer's disease models by modulating key signaling pathways. frontiersin.org

Table 4: Examples of Neuroprotective Compounds from Callicarpa Species

| Callicarpa Species | Compound Class | Observed Activity | Source |

|---|---|---|---|

| C. dichotoma | Phenylethanoid Glycosides | Protection against glutamate-induced neurotoxicity | fitoterapia.net |

| C. giraldii | Phyllocladane-type Diterpenoids | Inhibition of LPS-induced inflammation in microglial cells | mdpi.com |

| C. kwangtungensis | Bioactive Compounds | Neuroprotective effects in Alzheimer's disease models | frontiersin.org |

Mechanistic Studies of Callicarpone S Biological Action

Research on Molecular Targets and Binding Mechanisms

Detailed studies on the specific molecular binding sites of callicarpone are an emerging area of research. Current evidence suggests that this compound does not function by binding to a single, high-affinity receptor but rather by interfering with multiple components of intracellular signaling cascades. The primary molecular targets identified so far are protein kinases and regulatory proteins within key cellular pathways. nih.gov For instance, the mechanism of action appears to involve the inhibition of phosphorylation events that are critical for the activation of downstream signaling. nih.gov Molecular docking studies on other compounds from the Callicarpa genus have been performed to understand inhibitor interactions, a technique that could further elucidate the specific binding mechanisms of this compound in the future. researchgate.net

Elucidation of Cellular Pathways Modulated by this compound

This compound has been shown to modulate complex cellular signaling networks that are fundamental to inflammation, cell survival, and stress responses. Its influence is most notably observed in its interference with inflammatory and cell death pathways.

The modulation of oxidative stress is a critical aspect of the biological activity of many natural compounds. frontiersin.orgnih.gov Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. imrpress.com This imbalance can damage lipids, proteins, and DNA, contributing to various disease states. frontiersin.org

Key cellular defense mechanisms against oxidative stress are regulated by pathways such as the Nrf2 pathway. imrpress.comnih.govmdpi.com While direct studies on this compound's effect on the Nrf2 pathway are limited, research on other compounds from Callicarpa kwangtungensis has demonstrated a significant role in modulating both the Nrf2 and NF-κB pathways to alleviate oxidative damage. nih.gov The NF-κB pathway is intricately linked with oxidative stress, often participating in a vicious cycle with inflammation. mdpi.com Given this compound's known activity on the NF-κB pathway, it is plausible that it contributes to the modulation of cellular redox balance, although further direct investigation is required.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. frontiersin.orgresearchgate.netwaocp.org Evasion of apoptosis is a hallmark of cancer. mdpi.com The induction of apoptosis is a key mechanism for many chemotherapeutic agents. waocp.org Research indicates that compounds from the Callicarpa genus can promote the apoptosis of tumor cells through the modulation of multiple cell signaling pathways. univ-lille.fr

The biological pathways that this compound influences, namely the NF-κB and MAPK pathways, are central regulators of apoptosis. researchgate.net The NF-κB pathway is typically a pro-survival pathway, and its inhibition can sensitize cells to apoptosis. mdpi.com Conversely, the sustained activation of certain MAPK pathways, such as JNK and p38, is often associated with the induction of apoptosis. nih.gov By inhibiting the pro-survival NF-κB pathway and modulating MAPK signaling, this compound demonstrates a mechanistic profile consistent with the ability to trigger apoptotic cell death. nih.gov

This compound's mechanism involves the modulation of key enzymes, particularly those within the protein kinase family. nih.gov Kinases are enzymes that catalyze the transfer of phosphate (B84403) groups to other molecules, a process known as phosphorylation, which is a fundamental switch for activating or deactivating proteins. savemyexams.com

Studies on extracts containing this compound have shown a clear inhibitory effect on the phosphorylation of several mitogen-activated protein kinases (MAPKs). nih.gov Furthermore, this upstream inhibition leads to the downstream suppression of the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing nitric oxide, a key inflammatory mediator. nih.gov

Table 1: Enzyme Modulation by this compound-Containing Extract

| Enzyme/Protein Target | Observed Effect | Cellular Pathway | Reference |

| Extracellular signal-regulated kinase (ERK) | Inhibition of Phosphorylation | MAPK | nih.gov |

| p38 mitogen-activated protein kinase (p38) | Inhibition of Phosphorylation | MAPK | nih.gov |

| c-Jun N-terminal kinase (JNK) | Inhibition of Phosphorylation | MAPK | nih.gov |

| Inducible nitric oxide synthase (iNOS) | Suppression of Protein Expression | Inflammation | nih.gov |

Signal transduction is the process by which a cell converts an external signal into a response. wikipedia.org Toxicants and therapeutic agents can interfere with these pathways to alter cellular behavior. omicsonline.org this compound has been identified as a modulator of two of the most critical signal transduction pathways in inflammation and immunity: the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-B (NF-κB) pathways. nih.govepdf.pub

In mechanistic studies using lipopolysaccharide (LPS) to stimulate an inflammatory response in RAW264.7 macrophage cells, an extract of Callicarpa kwangtungensis containing this compound demonstrated significant anti-inflammatory effects by suppressing both of these pathways. nih.gov

MAPK Pathway: The extract strongly inhibited the phosphorylation of JNK, ERK, and p38, which are the three major kinases in the MAPK family. nih.gov Activation of these kinases is a key step in the inflammatory response to stimuli like LPS. nih.gov

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammatory responses. nih.gov The study showed that the extract did not inhibit the phosphorylation of the p65 subunit of NF-κB but instead increased the expression of its inhibitor, IκBα. nih.gov By stabilizing IκBα, the extract effectively prevents NF-κB from translocating to the nucleus and activating pro-inflammatory genes. nih.gov

Table 2: Summary of this compound's Interference with Signal Transduction Pathways

| Pathway | Key Protein | Effect of this compound-Containing Extract | Outcome | Reference |

| MAPK | p-JNK | Decreased | Inhibition of inflammatory signaling | nih.gov |

| p-ERK | Decreased | Inhibition of inflammatory signaling | nih.gov | |

| p-p38 | Decreased | Inhibition of inflammatory signaling | nih.gov | |

| NF-κB | IκBα | Increased Expression | Sequestration of NF-κB in cytoplasm | nih.gov |

| p-p65 | No significant inhibition | Suggests a specific mechanism of action | nih.gov |

Structure-Mechanism Correlations

Understanding the relationship between a molecule's chemical structure and its biological activity is a cornerstone of drug discovery. nih.gov For this compound, initial studies into this correlation were driven by its notable toxicity to fish, which suggested potential as an insecticidal agent, similar to rotenone (B1679576). nih.govresearchgate.net

To elucidate the functional group chemistry essential for its activity, a series of synthetic analogs of this compound were created. nih.govresearchgate.netresearchgate.net These analogs, which possessed certain structural features of the parent molecule, were then tested for insecticidal and antimicrobial properties. nih.gov This approach helps to identify the specific parts of the molecule, or pharmacophore, responsible for its biological effects.

For example, analogs such as piperitone (B146419) oxide and 1-(alpha-Hydroxyisopropyl)-3-oxocyclohexene oxide were synthesized and evaluated. nih.govresearchgate.net Piperitone oxide showed activity against Daphnia magna, albeit at a much lower level than rotenone, while other analogs showed inhibitory activity against mycobacterium and yeasts. nih.govresearchgate.net These studies demonstrate that modifications to the core structure of this compound directly impact its biological mechanism and potency, providing a foundation for the future design of more effective derivatives.

Structure Activity Relationship Sar Research of Callicarpone

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov While specific pharmacophore models for callicarpone are not extensively detailed in publicly available literature, insights can be drawn from related compounds within the Callicarpa genus. For instance, pharmacophore modeling of other bioactive molecules from Callicarpa species has identified key features such as hydrophobic centers and hydrogen-bond acceptors as crucial for their biological activity. nih.govresearchgate.net

Based on the structure of this compound, its pharmacophoric features can be hypothesized to include:

Hydrogen-bond acceptors: The ketone and epoxide functionalities likely serve as hydrogen-bond acceptors, interacting with biological targets.

Hydrophobic regions: The terpene-based scaffold of this compound presents significant hydrophobic regions that can contribute to binding affinity with target proteins.

Further computational and experimental studies are needed to develop a validated pharmacophore model for this compound, which would be invaluable for virtual screening and the design of new, more potent analogues.

Role of Specific Functional Groups (e.g., epoxide, ketone) in Bioactivity

The bioactivity of this compound is intrinsically linked to its unique chemical architecture, with specific functional groups playing pivotal roles. The presence of an epoxide and a ketone group is a distinguishing feature of the this compound structure, and their contribution to its biological effects has been a focus of SAR studies. nih.gov

The epoxide ring, a three-membered cyclic ether, is known for its reactivity and ability to participate in various chemical reactions, including nucleophilic attack. This reactivity can lead to covalent modification of biological macromolecules, such as enzymes or receptors, which can be a mechanism for its bioactivity. The ketone group, with its polar carbon-oxygen double bond, can participate in hydrogen bonding and dipole-dipole interactions, contributing to the binding of the molecule to its target.

Early research into the SAR of this compound involved the synthesis and evaluation of simplified analogues to probe the importance of these functional groups. For example, the analogue piperitone (B146419) oxide, which contains both a ketone and an epoxide group within a cyclohexene (B86901) ring system, has been studied. nih.gov While its activity was found to be lower than that of the parent compound, its observed biological effects underscore the importance of these functional groups in eliciting a biological response. nih.gov Another synthesized analogue, 1-(alpha-Hydroxyisopropyl)-3-oxocyclohexene oxide, also demonstrated antimicrobial activity, further suggesting that the combination of an oxygenated functional group and an epoxide on a cyclohexene scaffold contributes to bioactivity. nih.gov

Influence of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of biological activity. rsc.orgnih.gov Chiral natural products are often biosynthesized in an enantiomerically pure form, and different stereoisomers of a molecule can exhibit significantly different biological activities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one stereoisomer of a ligand.

In the context of this compound, the molecule contains several stereocenters, which means it can exist in multiple stereoisomeric forms. The specific stereochemistry of natural this compound is likely crucial for its biological efficacy. However, there is a notable lack of specific research in the available scientific literature investigating the influence of this compound's stereochemistry on its biological activity.

General principles from medicinal chemistry suggest that altering the stereochemistry of this compound would likely have a profound impact on its bioactivity. rsc.orgnih.gov Different stereoisomers could exhibit variations in their ability to bind to the target site, potentially leading to reduced activity or even a different biological profile altogether. Future research synthesizing and evaluating the biological activity of different stereoisomers of this compound would be essential to fully elucidate its SAR and to identify the optimal stereochemical configuration for its desired biological effects.

Design and Synthesis of SAR-Driven Analogues for Enhanced Activity or Selectivity

A primary goal of SAR studies is to guide the design and synthesis of analogues with improved therapeutic properties. nih.gov In the case of this compound, research has been conducted to synthesize a series of compounds that retain certain structural features of the natural product to explore their insecticidal and antimicrobial activities. nih.gov

One of the key early studies in this area focused on creating simplified analogues to understand the core structural requirements for bioactivity. nih.gov This approach led to the synthesis of several compounds, including piperitone oxide and 2,3,4,6,7,8-hexahydronaphthalene-1,4-dione. nih.gov The biological evaluation of these analogues provided valuable preliminary SAR data. For instance, piperitone oxide showed insecticidal activity against Daphnia magna, albeit at a lower potency than the established insecticide rotenone (B1679576). nih.gov The antimicrobial screening of these analogues also yielded positive results, with some compounds showing inhibitory activity against Mycobacterium species and yeasts. nih.gov

These findings, while preliminary, demonstrate the potential for designing novel bioactive compounds based on the this compound scaffold. Future work in this area could involve more sophisticated analogue design, including the use of computational modeling to predict binding affinities and the synthesis of a broader range of derivatives to systematically probe the effects of different functional groups and stereochemistries.

Table of this compound Analogues and their Bioactivities

| Analogue | Bioactivity | Findings |

|---|---|---|

| Piperitone oxide | Insecticidal | Showed approximately 1/100th the activity of rotenone against Daphnia magna. nih.gov |

| 1-(alpha-Hydroxyisopropyl)-3-oxocyclohexene oxide | Antimicrobial | Demonstrated activity against Mycobacterium species. nih.gov |

| 2,3,4,6,7,8-hexahydronaphthalene-1,4-dione | Antimicrobial | Showed inhibitory activity against Mycobacterium species and two yeasts. nih.gov |

Analytical and Bioanalytical Methodologies in Callicarpone Research

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of Callicarpone from natural sources, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) has been extensively developed and validated for the quantitative analysis of this compound, particularly in the leaves of Callicarpa candicans tci-thaijo.orgtci-thaijo.orgtci-thailand.org. This technique allows for the precise determination of this compound content in plant materials.

A typical HPLC method for this compound utilizes a reversed-phase column, such as an XBridge Shield RP18 column (150 mm × 4.6 mm i.d., 5 µm) thaiscience.info. The mobile phase often employs a gradient elution system, for instance, a mixture of 0.005% trifluoroacetic acid in water (solvent A) and 0.005% trifluoroacetic acid in acetonitrile (B52724) (solvent B) thaiscience.info. Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of 266 nm or 266.5 nm, which corresponds to this compound's maximum absorption tci-thaijo.orgthaiscience.info. Under these conditions, this compound has been observed to elute with a retention time (tR) of approximately 21.76 minutes thaiscience.info.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Detail | Source |

| Column | XBridge Shield RP18 (150 mm × 4.6 mm i.d., 5 µm) | thaiscience.info |

| Mobile Phase | Gradient: 0.005% TFA in water (A) and 0.005% TFA in acetonitrile (B) | thaiscience.info |

| Flow Rate | 0.6 mL/min | thaiscience.info |

| Injection Volume | 5 µL | thaiscience.info |

| Detection Wavelength | 266 nm or 266.5 nm (λmax) | tci-thaijo.orgthaiscience.info |

| Retention Time (tR) | ~21.76 min | thaiscience.info |

Quantitative analysis using validated HPLC methods has shown this compound contents in C. candicans leaves to range from 0.04% to 0.23% (g% of dried leaves) tci-thaijo.orgtci-thaijo.orgtci-thailand.org. Such methods are vital for the standardization and quality control of Callicarpa extracts in research and potential commercial applications tci-thaijo.orgtci-thaijo.orgtci-thailand.org.

While Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds, its direct application for this compound is less commonly reported due to this compound's nature as a diterpenoid, which typically exhibits lower volatility compared to monoterpenes or sesquiterpenes found in essential oils mdpi.commdpi.com. GC-MS has been widely used to characterize the chemical compositions of essential oils from various Callicarpa species, identifying numerous volatile components such as sesquiterpenes and their oxidized derivatives mdpi.commdpi.com. However, these studies primarily focus on the volatile essential oil components rather than this compound itself as a direct GC analyte. If this compound were to be analyzed by GC, it would likely require derivatization to increase its volatility.

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for the preliminary screening of this compound in plant extracts and for monitoring fractions during isolation procedures tci-thaijo.orgactahort.orgcore.ac.ukresearchgate.net. TLC provides a visual chromatographic pattern, allowing for the comparison of different samples and the identification of specific compounds based on their retention factor (Rf) values and color reactions with visualization reagents.

For this compound, TLC analysis has been performed using silica (B1680970) gel 60 F254 as the stationary phase tci-thaijo.org. A common solvent system employed is chloroform-diethyl ether in a 4:1 ratio tci-thaijo.org. After separation, this compound can be visualized as a single pink spot upon spraying with a 10% sulfuric acid reagent, appearing as a pink band under UV light at 366 nm, with an Rf value of approximately 0.35 tci-thaijo.org. Other visualization reagents, such as vanillin-sulfuric acid spray, are also effective for detecting terpenoids, including this compound, in Callicarpa extracts thaiscience.info. TLC fingerprinting is particularly useful for distinguishing between chemical races of plants core.ac.uk.

Table 2: Representative TLC Parameters for this compound Screening

| Parameter | Detail | Source |

| Stationary Phase | Silica gel 60 F254 | tci-thaijo.org |

| Mobile Phase | Chloroform-diethyl ether (4:1) | tci-thaijo.org |

| Visualization | 10% Sulfuric acid spray (pink spot/band under UV) | tci-thaijo.org |

| Rf Value | ~0.35 | tci-thaijo.org |

| Alternative Reagent | Vanillin sulfuric acid spray | thaiscience.info |

Mass Spectrometry (MS) in this compound Research

Mass Spectrometry (MS) is an invaluable tool in this compound research, providing critical information for structural elucidation and quantitative analysis.

Mass spectrometry plays a pivotal role in confirming the structure of this compound and understanding its molecular composition tci-thaijo.orgthaiscience.infonih.gov. Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly used soft ionization technique that typically produces protonated molecular ions ([M+H]+) with minimal fragmentation, which is useful for determining the molecular weight acdlabs.com.

In ESI-MS, this compound has been observed to yield a characteristic peak corresponding to [M+H]+ at m/z 333.17, confirming its molecular mass of 332 tci-thaijo.org. Another study also reported an m/z of 332 in positive mode ESI-MS for this compound thaiscience.info. While soft ionization techniques like ESI primarily yield the molecular ion, fragmentation can be induced through tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), or through in-source fragmentation nih.govacdlabs.comwikipedia.org. These fragmentation patterns are highly reproducible and provide unique "fingerprints" that offer valuable insights into the chemical structure of the molecule by revealing its constituent parts and how they are connected acdlabs.comwikipedia.orgmsu.educhemguide.co.uk. Although specific detailed fragmentation pathways for this compound itself were not extensively detailed in the provided literature, the general principles of MS fragmentation are applied to elucidate complex natural product structures.

Quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers superior precision, sensitivity, and dynamic range for the quantification of compounds, making it ideal for trace analysis in complex biological or environmental matrices inotiv.com. While HPLC-DAD has been primarily reported for the routine quantitative analysis of this compound in plant extracts tci-thaijo.orgtci-thaijo.orgtci-thailand.org, the integration of MS with chromatography (e.g., HPLC-ESI-MS) is also employed for identification and can be adapted for sensitive quantification.

Although specific detailed applications of quantitative LC-MS/MS for trace analysis of this compound were not found in the provided search results, the general capabilities of this technique are highly relevant. LC-MS/MS is routinely used to quantify natural products and other compounds in complex samples, even at very low concentrations, by monitoring specific precursor-to-product ion transitions inotiv.com. This approach minimizes matrix interferences and enhances selectivity, which would be beneficial for analyzing this compound in biological fluids or highly purified extracts where high sensitivity is required.

Biosynthetic Pathway Elucidation of Callicarpone

Identification of Precursor Molecules

The foundational molecules that serve as the starting point for the biosynthesis of callicarpone have not yet been definitively identified through experimental studies. Diterpenoids are typically derived from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. It is hypothesized that the biosynthesis of this compound likely commences from GGPP, which would then undergo a series of complex cyclizations and oxidative modifications to form the characteristic this compound scaffold. However, direct evidence from labeling studies or in vitro enzymatic assays to confirm GGPP as the primary precursor is currently lacking.

Enzymatic Steps and Key Biosynthetic Intermediates

The specific enzymatic reactions and the sequence of intermediate molecules that lead to the formation of this compound are yet to be characterized. The biosynthesis would necessitate a cascade of enzymatic activities, likely involving terpene synthases to construct the initial carbon skeleton, followed by a series of modifications catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases to introduce the various functional groups present in the final molecule. The isolation and characterization of these transient intermediates are crucial steps in piecing together the complete biosynthetic puzzle, but such studies on this compound have not been reported.

Genetic and Molecular Studies of Biosynthetic Enzymes

The genes encoding the enzymes responsible for this compound biosynthesis remain to be discovered. Identifying these genes would involve a combination of transcriptomic and genomic approaches in Callicarpa species. By analyzing the gene expression profiles in tissues where this compound accumulates, researchers could identify candidate genes for terpene synthases, P450s, and other enzyme classes. Subsequent functional characterization of these candidate enzymes would be required to confirm their precise roles in the biosynthetic pathway. As of now, no such genetic or molecular investigations focused specifically on this compound have been published.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The development of chemoenzymatic strategies for the synthesis of complex natural products often draws inspiration from the efficiency and selectivity of natural biosynthetic pathways. nih.gov These approaches combine the strengths of chemical synthesis with the catalytic power of enzymes to achieve a more efficient and sustainable production of the target molecule. mdpi.com In the context of this compound, a chemoenzymatic approach could potentially be designed once the native biosynthetic enzymes are identified and characterized. For instance, a key cyclization or oxidation step could be performed using an isolated enzyme, while other transformations are achieved through conventional chemical methods. However, due to the lack of knowledge about the biosynthetic pathway of this compound, no such biosynthesis-inspired chemoenzymatic synthesis has been reported.

Advanced Research Approaches and Future Directions

Computational Chemistry and Molecular Modeling for Callicarpone

Computational chemistry and molecular modeling have become indispensable tools in the study of molecular systems, offering insights into structure, properties, and interactions that can be difficult to obtain through experimental methods alone. pitt.edukallipos.granu.edu.au These techniques, which range from quantum mechanics to classical mechanics, allow for the simulation and prediction of molecular behavior, thereby guiding experimental design and accelerating the discovery process. pitt.edukallipos.gr

Docking Studies for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijariie.com This method is particularly valuable in drug discovery for predicting how a small molecule, such as this compound, might interact with a protein target at the atomic level. ijariie.commdpi.com The process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function. ijariie.com

By performing docking studies with this compound against a library of known protein structures, researchers can generate hypotheses about its potential biological targets. This in silico screening approach can prioritize experimental testing, saving time and resources. For instance, if docking studies consistently show a high affinity of this compound for the active site of a particular enzyme implicated in a disease, this provides a strong rationale for experimentally testing this interaction. The accuracy of these predictions has been enhanced by the increasing availability of high-resolution three-dimensional protein structures from techniques like X-ray crystallography and NMR. ijariie.com Reverse docking, where a single ligand is docked against a panel of multiple receptors, is another strategy to identify potential new targets for a compound like this compound. ijariie.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These models are built by finding a correlation between calculated molecular descriptors (physicochemical properties or theoretical parameters) and the experimentally determined activity of a series of compounds. wikipedia.orglongdom.orgmedcraveonline.com

For this compound, QSAR studies would involve synthesizing or isolating a series of structural analogues and testing their biological activity. The data from these experiments would then be used to build a QSAR model. This model could then be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent and selective compounds. jocpr.com QSAR models can be 2D or 3D, with 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) considering the three-dimensional structure of the molecules. wikipedia.org The ultimate goal is to develop a robust and predictive model that can accelerate the lead optimization process in drug discovery. medcraveonline.comjocpr.comnih.gov

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Callicarpa Research

Omics technologies, which involve the large-scale study of biological molecules, are revolutionizing our understanding of complex biological systems. humanspecificresearch.orgfrontiersin.org These approaches, including metabolomics and transcriptomics, provide a holistic view of the molecular processes occurring within an organism. humanspecificresearch.org In the context of Callicarpa research, these technologies can be instrumental in elucidating the biosynthesis of this compound and other secondary metabolites, as well as understanding their physiological roles.

Metabolomics is the comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org By applying metabolomic techniques to different tissues of Callicarpa plants or to plants grown under different environmental conditions, researchers can identify and quantify the full spectrum of small molecules present, including this compound and its precursors. This can provide valuable information about the metabolic pathways involved in its production. mdpi.commdpi.com

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can be used in parallel to identify the genes that are expressed in Callicarpa species. humanspecificresearch.org By correlating gene expression profiles with metabolite profiles, it is possible to identify the genes encoding the enzymes responsible for the biosynthesis of this compound. mdpi.comnih.govnih.gov For example, if the expression of a particular gene is high in tissues where this compound concentrations are also high, it is a strong candidate for being involved in its synthesis. The integration of metabolomic and transcriptomic data is a powerful approach for gene function discovery and pathway elucidation. mdpi.comnih.govnih.gov

The following table summarizes how omics technologies can be applied in Callicarpa research:

| Omics Technology | Application in Callicarpa Research | Potential Insights |

| Metabolomics | Profiling of metabolites in different plant parts (leaves, stems, roots) and under various stress conditions. | Identification of this compound precursors and related metabolites, understanding the metabolic network, discovering novel compounds. humanspecificresearch.orgmdpi.commdpi.com |

| Transcriptomics | Analysis of gene expression in tissues with high and low this compound content. | Identification of candidate genes involved in the this compound biosynthetic pathway, understanding the regulation of its production. humanspecificresearch.orgmdpi.comnih.govnih.gov |

| Proteomics | Study of the complete set of proteins expressed by the plant. | Identification of the enzymes directly catalyzing the steps in this compound biosynthesis. humanspecificresearch.orgfrontiersin.org |

| Genomics | Sequencing and analysis of the Callicarpa genome. | Providing the complete genetic blueprint to identify all potential genes involved in secondary metabolism. humanspecificresearch.orgfrontiersin.org |

Development of this compound as a Research Probe or Lead Compound in Chemical Biology

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein target. nih.gov this compound, with its potential for specific biological activity, could be developed into such a probe. This would involve a detailed characterization of its target(s) and mechanism of action. Once validated, a this compound-based probe could be used to investigate the function of its target protein in cellular pathways and disease processes.

As a lead compound , this compound serves as a starting point for the development of new drugs. patsnap.com The process of lead optimization involves medicinal chemists modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com Computational methods like QSAR and docking studies, as previously discussed, play a crucial role in this process. jocpr.com The ultimate aim is to develop a drug candidate with the desired therapeutic effects and minimal side effects. patsnap.com The development of this compound as a lead compound would likely be a project-based effort, potentially in collaboration with academic and industrial partners. unc.edu

Future Research Directions in Understanding this compound's Ecological Role and Chemical Ecology

Chemical ecology is the study of the role of chemical interactions in the relationships between organisms. rutgers.edu Understanding the ecological role of this compound is crucial for a complete picture of its biology. Future research should focus on how this compound mediates interactions between Callicarpa plants and their environment, including herbivores, pathogens, and competing plants. rutgers.edumdpi.com

Key research questions in this area include:

Does this compound act as a defense compound against insect herbivores or microbial pathogens?

Is the production of this compound induced by environmental stressors?

Does this compound have allelopathic effects, inhibiting the growth of nearby plants?

Answering these questions will require a combination of laboratory bioassays and field experiments. mdpi.com Manipulating the levels of this compound in plants, either through genetic engineering or by applying the purified compound, can help to directly test its ecological functions. rutgers.edu The integration of chemical analysis with ecological observations will be essential for uncovering the intricate roles of this compound in the natural world. researchgate.net

Sustainable Production and Bioprocessing Research of this compound

For this compound to be utilized on a larger scale, either as a research tool or as a precursor for drug development, a sustainable and economically viable production method is necessary. Relying solely on extraction from wild plants is often not feasible due to low yields and potential environmental impacts. Therefore, research into alternative production strategies is a critical future direction.

Bioprocessing offers a promising avenue for the sustainable production of this compound. leadventgrp.com This could involve several approaches:

Plant cell culture: Establishing cell cultures of Callicarpa species that produce high levels of this compound in bioreactors. This allows for controlled and optimized production independent of environmental factors. wur.nl

Metabolic engineering in microorganisms: Identifying the complete biosynthetic pathway of this compound and transferring the corresponding genes into a microbial host, such as yeast or bacteria. leadventgrp.comchalmers.se These engineered microbes could then be grown in large-scale fermenters to produce this compound. chalmers.se

Biorefinery concepts: Developing processes to extract this compound as part of a multi-product biorefinery that utilizes the entire Callicarpa biomass, minimizing waste and maximizing value. wur.nl

The development of robust and efficient bioprocesses will be key to unlocking the full potential of this compound for various applications. chalmers.seugent.be

Prospects for Mechanistic Exploration in Novel Biological Systems

The diterpenoid this compound, originally isolated from Callicarpa candicans, has demonstrated a range of potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. researchgate.netnih.govnih.govnih.gov Initial mechanistic studies have revealed its capacity to modulate key inflammatory pathways, such as NF-κB and MAPK signaling. nih.gov However, the full therapeutic potential of this compound remains largely untapped, as its mechanisms of action in other complex disease models are yet to be thoroughly investigated. The future of this compound research lies in expanding its mechanistic exploration into novel biological systems, moving beyond its currently understood functions. This endeavor will be significantly propelled by the integration of advanced research methodologies that can systematically uncover new molecular targets and pathways.

Modern drug discovery is increasingly reliant on a suite of advanced technologies that accelerate the identification of bioactive compounds and the elucidation of their mechanisms. nih.govacs.org For a natural product like this compound, these approaches can bypass the limitations of traditional, slow-paced bioassay-guided fractionation and provide a more holistic understanding of its biological interactions. nih.gov The application of computational tools, 'omics' technologies, and advanced screening platforms is crucial for mapping the compound's activity in new therapeutic contexts. scielo.org.mxmdpi.com

Key advanced research approaches applicable to this compound include:

Target Identification and Deconvolution : Computational methods like virtual screening and target fishing can predict potential molecular targets for this compound by screening its structure against large databases of proteins. acs.orgscielo.org.mx This in silico approach can generate hypotheses that are then validated experimentally using techniques like cellular thermal shift assays (CETSA) or chemoproteomics. acs.org

'Omics' Technologies : A multi-omics approach can provide a comprehensive view of this compound's cellular impact.

Transcriptomics (RNA-Seq) can reveal changes in gene expression in response to this compound treatment, identifying entire pathways that are upregulated or downregulated.

Proteomics can identify changes in protein expression and post-translational modifications, offering direct insight into the cellular machinery affected by the compound.

Metabolomics can analyze shifts in cellular metabolite profiles, uncovering alterations in metabolic pathways that may be central to this compound's bioactivity. nih.govu-toyama.ac.jp

Network Pharmacology : This approach integrates data from multiple sources to construct networks of interactions between the drug, its targets, and associated disease pathways. narraj.org For this compound, this could help visualize how its effects on multiple targets converge to produce a therapeutic outcome in complex diseases like cancer or neuroinflammation. narraj.org

Table 1: Advanced Methodologies for this compound Research

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Target Fishing & Molecular Docking | Computational techniques to predict and model the interaction between a small molecule and protein targets. scielo.org.mx | Identify novel protein targets beyond the known inflammatory pathways, such as kinases, transcription factors, or enzymes involved in neurodegeneration or cancer. |

| Chemoproteomics | Use of chemical probes to identify the protein targets of a bioactive compound within a complex biological sample. acs.org | Experimentally confirm predicted targets and discover unexpected binding partners in various cell types (e.g., neurons, cancer cells). |